molecular formula C20H32N4O2 B2718168 N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 941994-76-9

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2718168
CAS No.: 941994-76-9
M. Wt: 360.502
InChI Key: MYKNVZYAETXDCH-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves the reaction of cyclohexylamine with an appropriate oxalyl chloride derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: It may be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclohexyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)acetamide
  • N1-cyclohexyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea

Uniqueness

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is unique due to its specific structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-23(2)17-12-10-15(11-13-17)18(24(3)4)14-21-19(25)20(26)22-16-8-6-5-7-9-16/h10-13,16,18H,5-9,14H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKNVZYAETXDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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